{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13317055
InChI: InChI=1S/C13H21N3/c14-11-13-4-9-16(10-5-13)8-3-12-1-6-15-7-2-12/h1-2,6-7,13H,3-5,8-11,14H2
SMILES: C1CN(CCC1CN)CCC2=CC=NC=C2
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

CAS No.:

Cat. No.: VC13317055

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine -

Specification

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
IUPAC Name [1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanamine
Standard InChI InChI=1S/C13H21N3/c14-11-13-4-9-16(10-5-13)8-3-12-1-6-15-7-2-12/h1-2,6-7,13H,3-5,8-11,14H2
Standard InChI Key YHZKEGRGKHWNQJ-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)CCC2=CC=NC=C2
Canonical SMILES C1CN(CCC1CN)CCC2=CC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₃H₁₉N₃, with a molecular weight of 217.31 g/mol. Key structural features include:

  • Piperidine ring: A six-membered saturated heterocycle contributing to conformational flexibility.

  • Methanamine group (-CH₂NH₂): A primary amine at the 4-position, enabling hydrogen bonding and salt formation.

  • 2-(Pyridin-4-yl)ethyl substituent: A pyridine ring linked via an ethyl chain, enhancing aromatic interactions and solubility.

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Partition coefficient)1.2–1.8 (estimated)
pKa (Basic amine)~10.1 (similar to piperidine)
SolubilityModerate in polar solvents
Hydrogen bond acceptors3 (pyridine N, two amine N)
Hydrogen bond donors2 (primary and secondary amines)

The pyridine ring’s electron-deficient nature enhances solubility in aqueous media, while the ethyl linker balances hydrophobicity .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis is documented, analogous compounds suggest two plausible pathways:

Route 1: Reductive Amination

  • Intermediate formation: React piperidin-4-one with 2-(pyridin-4-yl)ethylamine under reductive conditions (e.g., NaBH₃CN) .

  • Methanamine introduction: Introduce the methanamine group via nucleophilic substitution or amination .

Route 2: Alkylation of Piperidine

  • N-Alkylation: Treat 4-(aminomethyl)piperidine with 2-(pyridin-4-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Purification: Isolate the product via column chromatography or crystallization .

Table 2: Key Intermediates and Reagents

StepReagent/IntermediateRole
1Piperidin-4-oneCore scaffold
22-(Pyridin-4-yl)ethylamineAlkylating agent
3Sodium cyanoborohydride (NaBH₃CN)Reductive amination catalyst

Pharmacological and Biological Activity

Structural analogs of {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine exhibit diverse biological activities:

Central Nervous System (CNS) Modulation

  • GlyT1 Inhibition: Piperidine-pyridine hybrids demonstrate potent glycine transporter 1 (GlyT1) inhibition, enhancing NMDA receptor function—a target for schizophrenia therapy .

  • 5-HT₁A Receptor Agonism: Aryloxyethyl-piperidine derivatives show biased agonism at serotonin receptors, suggesting antidepressant potential .

Enzymatic Interactions

  • Cholinesterase Inhibition: N-Methyl-piperidine analogs inhibit acetylcholinesterase (AChE), relevant for Alzheimer’s disease .

  • Monoamine Oxidase (MAO) Inhibition: Dual AChE/MAO-B inhibition is observed in related compounds, highlighting multifunctional neuroprotective effects .

Table 3: Biological Activity of Structural Analogues

Compound ClassTargetIC₅₀/EC₅₀
Piperidine-pyridine hybridsGlyT11.8 nM
Aryloxyethyl-piperidines5-HT₁A receptor0.5–5.3 nM
N-Methyl-piperidinesAChE0.59–3.24 µM

Applications in Drug Discovery

Antipsychotic Agents

Piperidine derivatives with pyridine substituents are explored for schizophrenia due to GlyT1 inhibition, which normalizes glutamatergic neurotransmission .

Antidepressants

Biased 5-HT₁A agonists, such as NLX-204, exhibit potent antidepressant-like effects in rodent models by preferentially activating ERK1/2 pathways over β-arrestin recruitment .

Neuroprotective Agents

Dual AChE/MAO-B inhibitors derived from piperidine scaffolds show promise in mitigating neurodegeneration in Alzheimer’s and Parkinson’s diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator